molecular formula C19H38O3 B13405466 3-Hydroxypropyl hexadecanoate CAS No. 821-16-9

3-Hydroxypropyl hexadecanoate

Cat. No.: B13405466
CAS No.: 821-16-9
M. Wt: 314.5 g/mol
InChI Key: ZUFBWTZQHUODCE-UHFFFAOYSA-N
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Description

3-Hydroxypropyl hexadecanoate: is an organic compound with the molecular formula C19H38O3 and a molecular weight of 314.50 g/mol . . This compound is a fatty acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid (palmitic acid) with 3-hydroxypropyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypropyl hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Hydroxypropyl hexadecanoate is used as a precursor in the synthesis of various complex organic molecules. It serves as an intermediate in the production of surfactants and emulsifiers .

Biology: In biological research, this compound is used to study lipid metabolism and fatty acid biosynthesis . It is also employed in the formulation of lipid-based drug delivery systems .

Medicine: this compound is investigated for its potential use in pharmaceutical formulations . It acts as an excipient in the development of controlled-release drug delivery systems .

Industry: In the industrial sector, this compound is used as an emulsifying agent in the production of cosmetics and personal care products. It is also utilized in the manufacture of lubricants and plasticizers .

Mechanism of Action

The mechanism of action of 3-hydroxypropyl hexadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, enhancing its solubility and interaction with biological targets. The ester group can undergo hydrolysis to release fatty acids and alcohols, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison: 3-Hydroxypropyl hexadecanoate is unique due to its hydroxyl group , which imparts additional reactivity compared to other similar compounds. This hydroxyl group allows for hydrogen bonding and increased solubility in aqueous environments, making it more versatile in various applications. Additionally, the presence of the hydroxyl group enables the compound to participate in a wider range of chemical reactions, enhancing its utility in synthetic chemistry .

Properties

CAS No.

821-16-9

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

3-hydroxypropyl hexadecanoate

InChI

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)22-18-15-17-20/h20H,2-18H2,1H3

InChI Key

ZUFBWTZQHUODCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCO

Origin of Product

United States

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